molecular formula C10H12ClNO B2428409 3-methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride CAS No. 78257-02-0

3-methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride

Cat. No. B2428409
CAS RN: 78257-02-0
M. Wt: 197.66
InChI Key: NOYVRRJYKZJXDE-UHFFFAOYSA-N
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Description

3-methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 221.71 g/mol. This compound is also known by its other names, such as 5,6,7,8-tetrahydro-3-methylquinolin-5-one hydrochloride or 3-methyl-5-quinolone hydrochloride.

Scientific Research Applications

Synthesis and Characterization

Synthesis and Spectroscopic Characterization 3-methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride, as part of the 8-hydroxyquinoline family, shows pharmacological importance. A novel ligand was synthesized involving this compound, and its metal complexes with various divalent transition metals were prepared. These compounds underwent comprehensive physicochemical and spectroscopic analysis. Additionally, their in vitro antimicrobial activity against different bacterial strains and fungi was evaluated, highlighting their potential in pharmacological applications (Patel & Patel, 2017).

Antibacterial and Antioxidant Applications The compound, as a part of various derivatives, has been synthesized and evaluated for its antibacterial activity. Specifically, derivatives of 3-methyl-7,8-dihydroquinolin-5(6H)-one showed promising antibacterial activity against both Gram-positive and Gram-negative bacterial strains, indicating its potential for developing new antibacterial agents (Satish et al., 2016). Additionally, certain derivatives have been found to exhibit potent in vitro antioxidant activity, suggesting their potential use in mitigating oxidative stress-related conditions (Fındık et al., 2012).

Antitubercular Activity In the pursuit of new therapeutic agents, various derivatives of 3-methyl-7,8-dihydroquinolin-5(6H)-one were synthesized and evaluated for their antitubercular activity. A select number of these compounds displayed significant in vitro activity against Mycobacterium tuberculosis, marking them as potential candidates for further development in tuberculosis treatment (Kantevari et al., 2011).

Advanced Chemical Analysis and Applications

Electronic Structure Analysis The electronic structure and reactivity of derivatives of 3-methyl-7,8-dihydroquinolin-5(6H)-one were assessed through quantum-chemical calculations. These studies provide insights into the electronic nature of these species and their potential high reactivity towards nucleophiles, aiding in the understanding of their chemical behavior in various reactions and potential applications in the development of new materials or drugs (Schöneboom et al., 2003).

Corrosion Protection The compound has been a part of studies focusing on corrosion protection. Specifically, its derivatives have been assessed as corrosion inhibitors for carbon steel in acidic environments. The studies encompass conventional electrochemical, gravimetric, spectroscopic methods, and theoretical calculations, highlighting the compound's potential in industrial applications to protect materials from corrosion (El Faydy et al., 2019).

properties

IUPAC Name

3-methyl-7,8-dihydro-6H-quinolin-5-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO.ClH/c1-7-5-8-9(11-6-7)3-2-4-10(8)12;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYVRRJYKZJXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-7,8-dihydroquinolin-5(6H)-one hydrochloride

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